Dolastatin 10

Cytotoxicity Cancer Cell Lines Dolastatin Analogs

The gold‑standard progenitor scaffold of clinically validated auristatin ADCs (e.g., MMAE). Its distinct tubulin site, 20‑fold greater potency than vinblastine, and prolonged intracellular accumulation (≥2 h) make it the indispensable benchmark for ADC payload development. Unlike the 12.7‑fold MDR‑susceptible Dolastatin 15, its 3.2‑fold resistance factor ensures robust in vivo efficacy. Essential reference standard for linker‑payload optimization and tubulin pharmacophore mapping.

Molecular Formula C42H68N6O6S
Molecular Weight 785.1 g/mol
CAS No. 110417-88-4
Cat. No. B1670874
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDolastatin 10
CAS110417-88-4
SynonymsDeo-Dola 10
deo-dolastatin 10
dolastatin 10
isodolastatin 10
NSC 376128
Molecular FormulaC42H68N6O6S
Molecular Weight785.1 g/mol
Structural Identifiers
SMILESCCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(CC2=CC=CC=C2)C3=NC=CS3)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C
InChIInChI=1S/C42H68N6O6S/c1-13-28(6)37(47(10)42(52)35(26(2)3)45-40(51)36(27(4)5)46(8)9)33(53-11)25-34(49)48-22-17-20-32(48)38(54-12)29(7)39(50)44-31(41-43-21-23-55-41)24-30-18-15-14-16-19-30/h14-16,18-19,21,23,26-29,31-33,35-38H,13,17,20,22,24-25H2,1-12H3,(H,44,50)(H,45,51)/t28-,29+,31-,32-,33+,35-,36-,37-,38+/m0/s1
InChIKeyOFDNQWIFNXBECV-VFSYNPLYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dolastatin 10 (CAS 110417-88-4): Natural Peptide Microtubule Inhibitor for ADC Payload and Tubulin Binding Research


Dolastatin 10 (CAS 110417-88-4) is a potent antimitotic pentapeptide originally isolated from the marine mollusk *Dolabella auricularia* [1]. It exerts its cytotoxic activity by binding to tubulin at a distinct site near the exchangeable nucleotide and vinca alkaloid domains, thereby inhibiting microtubule assembly and tubulin-dependent GTP hydrolysis [2]. Dolastatin 10 serves as the foundational scaffold for the clinically validated auristatin class of antibody-drug conjugate (ADC) payloads, including monomethyl auristatin E (MMAE) [3].

Why Dolastatin 10 (CAS 110417-88-4) Cannot Be Substituted with Generic Tubulin Inhibitors or Other Dolastatin Analogs


Dolastatin 10 possesses a unique tubulin binding site distinct from the vinca alkaloid binding domain and interacts non-competitively with vinca alkaloids [1]. This distinct binding site translates into a unique pharmacological profile characterized by prolonged intracellular retention [2] and a differential resistance profile compared to closely related analogs such as Dolastatin 15 [3]. Substitution with generic microtubule inhibitors like vinblastine or paclitaxel fails to recapitulate the sustained antimitotic activity conferred by the tenacious tubulin binding and slow cellular efflux kinetics of Dolastatin 10 [2]. Similarly, substitution with the analog Dolastatin 15 is not equivalent due to its significantly lower potency (9.1-fold), higher susceptibility to P-glycoprotein-mediated resistance (12.7-fold vs. 3.2-fold), and markedly inferior in vivo activity (0.4-day vs. 6.1-day growth delay) [3].

Dolastatin 10 (CAS 110417-88-4): Quantitative Evidence of Superior Potency and Differentiation from Analogs


Superior Cytotoxic Potency of Dolastatin 10 Compared to Dolastatin 15 in Ovarian and Colon Carcinoma Cell Lines

Dolastatin 10 demonstrates 9.1-fold greater cytotoxic potency than its structural analog Dolastatin 15 across a panel of human ovarian and colon carcinoma cell lines [1].

Cytotoxicity Cancer Cell Lines Dolastatin Analogs

Greater In Vivo Antitumor Activity of Dolastatin 10 vs. Dolastatin 15 in Ovarian Carcinoma Xenograft Model

In an advanced-stage human ovarian carcinoma xenograft model (s.c.), Dolastatin 10 produced a 6.1-day tumor growth delay compared to only 0.4 days for Dolastatin 15 when administered at equitoxic doses [1].

Xenograft In Vivo Efficacy Tumor Growth Delay

Superior Cytotoxic Potency of Dolastatin 10 Compared to Vinblastine in Burkitt Lymphoma Cells

Dolastatin 10 exhibits 20-fold greater cytotoxic potency than vinblastine in human Burkitt lymphoma CA46 cells [1].

Cytotoxicity Lymphoma Vinblastine

Prolonged Intracellular Retention of Dolastatin 10 vs. Vinblastine Correlates with Enhanced Potency

Dolastatin 10 exhibits markedly prolonged intracellular retention compared to vinblastine, with no loss of intracellular drug for at least 2 hours following drug washout, whereas vinblastine exits cells rapidly with an intracellular half-life of approximately 10 minutes [1].

Cellular Pharmacology Drug Efflux Intracellular Retention

Lower Susceptibility to P-glycoprotein-Mediated Resistance of Dolastatin 10 Compared to Dolastatin 15

In an acquired doxorubicin-resistant ovarian carcinoma cell line (CH1doxR) that overexpresses P-glycoprotein, Dolastatin 10 demonstrates significantly lower cross-resistance (3.2-fold) compared to Dolastatin 15 (12.7-fold) [1].

Drug Resistance P-glycoprotein MDR

High-Value Research and Industrial Applications for Dolastatin 10 (CAS 110417-88-4)


Development and Validation of Novel Antibody-Drug Conjugate (ADC) Payloads

As the progenitor scaffold of the clinically successful auristatin class (e.g., MMAE), Dolastatin 10 is the essential reference standard for medicinal chemistry efforts aimed at developing novel ADC payloads with improved properties. Its 20-fold greater potency than vinblastine and prolonged intracellular retention [1] provide a benchmark for evaluating new analogs. Studies optimizing linker-payload combinations or exploring novel conjugation chemistries rely on Dolastatin 10 as the foundational comparator to quantify improvements in potency, stability, or therapeutic index [2].

Mechanistic Studies of Microtubule Dynamics and Tubulin Binding Site Pharmacology

Dolastatin 10 occupies a distinct binding site on tubulin, proximal to but distinct from the vinca alkaloid domain and the exchangeable GTP site [3]. Its non-competitive inhibition of vinca alkaloid binding (Ki = 1.4 µM) [3] makes it an indispensable tool for investigating allosteric interactions within the tubulin heterodimer. Researchers studying microtubule dynamics, drug-induced tubulin aggregation, or mapping the tubulin pharmacophore require Dolastatin 10 to probe this unique peptide-binding site.

Investigation of Intracellular Drug Retention and Efflux Mechanisms in Cytotoxic Agents

The unique cellular pharmacology of Dolastatin 10—characterized by an intracellular accumulation factor of 900–1800 and retention for ≥2 hours without detectable efflux [1]—makes it an ideal model compound for studying the relationship between intracellular drug sequestration and cytotoxic potency. In contrast to vinblastine, which is rapidly effluxed with a ~10-minute half-life [1], Dolastatin 10 enables investigation of the cellular mechanisms governing tenacious drug-tubulin binding and its impact on sustained antimitotic activity.

Preclinical Evaluation in Xenograft Models Requiring Potent Antimitotic Activity with Low P-glycoprotein Susceptibility

For in vivo efficacy studies in solid tumor xenografts, particularly ovarian and colon carcinoma models, Dolastatin 10 provides a 6.1-day tumor growth delay at equitoxic doses where Dolastatin 15 is essentially inactive (0.4-day delay) [4]. Furthermore, its 3.2-fold resistance factor in P-glycoprotein-overexpressing cells [4] makes it a more suitable tool than Dolastatin 15 (12.7-fold resistance) for studies involving multidrug-resistant tumor models. This combination of superior in vivo efficacy and lower MDR susceptibility positions Dolastatin 10 as the preferred dolastatin congener for preclinical proof-of-concept studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for Dolastatin 10

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.